molecular formula C9H9BrO4 B017535 3-Bromo-2,5-dimethoxybenzoic acid CAS No. 100940-12-3

3-Bromo-2,5-dimethoxybenzoic acid

Cat. No.: B017535
CAS No.: 100940-12-3
M. Wt: 261.07 g/mol
InChI Key: AGCIKSLLGORHBC-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethoxybenzoic acid: is an organic compound with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol . This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzoic acid core. It is primarily used in research settings and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods to synthesize 3-Bromo-2,5-dimethoxybenzoic acid involves the bromination of 3,4-dimethoxy-toluene. The process includes reacting 3,4-dimethoxy-toluene with sulfuric acid, hydrogen peroxide, and a metal bromide to obtain 2-bromo-4,5-dimethoxy toluene. This intermediate is then oxidized using potassium permanganate under the catalysis of tetrabutyl ammonium bromide to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available and inexpensive raw materials, mild reaction conditions, and environmentally friendly methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and aldehydes.

Scientific Research Applications

3-Bromo-2,5-dimethoxybenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions and as a nucleophile in certain conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzoic acid
  • 3-Bromo-4,5-dimethoxybenzoic acid
  • 3,5-Dimethoxybenzoic acid

Comparison: 3-Bromo-2,5-dimethoxybenzoic acid is unique due to the specific positioning of the bromine atom and methoxy groups, which influence its reactivity and applications. Compared to 2-Bromo-4,5-dimethoxybenzoic acid and 3-Bromo-4,5-dimethoxybenzoic acid, the 2,5-dimethoxy substitution pattern provides distinct electronic and steric properties, making it suitable for specific synthetic and research applications .

Properties

IUPAC Name

3-bromo-2,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(14-2)7(10)4-5/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCIKSLLGORHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544711
Record name 3-Bromo-2,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100940-12-3
Record name 3-Bromo-2,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,5-dimethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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